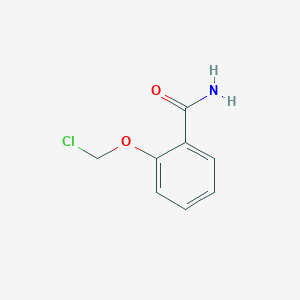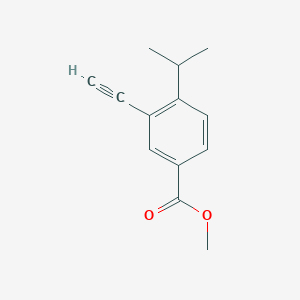![molecular formula C19H18ClN B13651591 [1,1'-Biphenyl]-4-yl(phenyl)methanamine hydrochloride](/img/structure/B13651591.png)
[1,1'-Biphenyl]-4-yl(phenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-yl(phenyl)methanamine hydrochloride: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a biphenyl group attached to a phenylmethanamine moiety, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl(phenyl)methanamine hydrochloride typically involves the reaction of biphenyl derivatives with phenylmethanamine under controlled conditions. One common method is the nucleophilic substitution reaction where biphenyl halides react with phenylmethanamine in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification through column chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: [1,1’-Biphenyl]-4-yl(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, where functional groups on the biphenyl or phenylmethanamine moieties are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted biphenyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Biphenyl]-4-yl(phenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of dyes, polymers, and other organic compounds .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in research to understand its interactions with biological targets and its effects on cellular processes .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to modulate biological pathways and their efficacy in treating various diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique structure makes it valuable for developing new materials with specific properties .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-yl(phenyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
Phenylmethanamine: An amine with a phenyl group attached to a methanamine moiety.
Tetrazine derivatives: Compounds with a tetrazine ring that can undergo similar chemical reactions
Uniqueness: [1,1’-Biphenyl]-4-yl(phenyl)methanamine hydrochloride is unique due to its combined biphenyl and phenylmethanamine structure, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Properties
Molecular Formula |
C19H18ClN |
|---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
phenyl-(4-phenylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C19H17N.ClH/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15;/h1-14,19H,20H2;1H |
InChI Key |
ZTZBLZYAWMECIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1'-tert-Butyl 6-methyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13651528.png)
![(R)-(1,2',3,3'-Tetrahydro-1,2'-spirobi[indene]-4,7'-diyl)bis(di-p-tolylphosphine)](/img/structure/B13651531.png)



![3'-(Trifluoromethoxy)-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13651551.png)


![2-[5-(Oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoicacid](/img/structure/B13651570.png)

